![molecular formula C14H15N3O2 B2828193 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 433318-45-7](/img/structure/B2828193.png)

9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

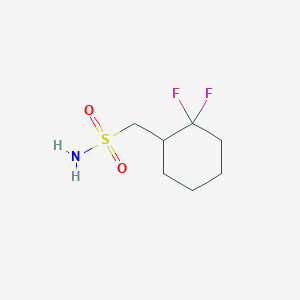

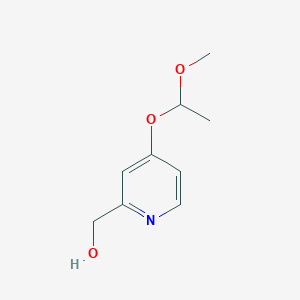

9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a chemical compound with the CAS Number: 433318-45-7 . It has a molecular weight of 257.29 and its IUPAC name is 9-methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C14H15N3O2/c1-10-5-4-8-17-12(10)15-13(11(9-18)14(17)19)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

The compound is a solid . The compound’s molecular formula is C14H15N3O2, and it has a molecular weight of 257.29 .Aplicaciones Científicas De Investigación

Unnatural Base Pair Development

One notable application involves the development of an unnatural hydrophobic base pair with shape complementarity between pyrrole-2-carbaldehyde and 9-methylimidazo[(4,5)-b]pyridine. This pairing demonstrates specific selectivity in replication, offering insights into the expansion of the genetic alphabet. The structural features of this pair in a DNA duplex were analyzed by NMR, showcasing the potential for creating novel genetic systems (Mitsui et al., 2003).

Heterocyclic Compound Synthesis

These compounds are also pivotal in synthesizing condensed azines and exploring new transformations of related pyrimidine derivatives. Such research contributes to the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science (Bakulina et al., 2014).

Molecular Interaction Studies

The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has been studied, highlighting the formation of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research offers a foundation for synthesizing potential biologically active compounds (Zinchenko et al., 2018).

Supramolecular Chemistry

In supramolecular chemistry, the employment of related compounds has led to the creation of high nuclearity barrel-like single molecule magnets. This illustrates the compounds' role in developing advanced materials with unique magnetic properties (Giannopoulos et al., 2014).

Photoinduced Reactivity Analysis

The study of the photoinduced reactivity of unnatural DNA bases, such as pyrrole-2-carbaldehyde derivatives, helps understand their stability and function in synthetic genetic systems. This research is critical for the successful integration of unnatural base pairs into DNA (Ghosh et al., 2021).

Propiedades

IUPAC Name |

9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-5-4-8-17-12(10)15-13(11(9-18)14(17)19)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDLCXLVGXYOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2828110.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2828112.png)

![1'-(5-bromonicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2828113.png)

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)

![(2R,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-[2-(2-methylphenyl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B2828121.png)

![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2828125.png)

![6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2828126.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2828127.png)

![6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2828130.png)